N-(2-Cyclobutylpropyl)-N-methylcarbamoyl chloride

Description

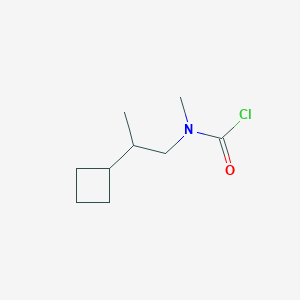

N-(2-Cyclobutylpropyl)-N-methylcarbamoyl chloride is an aliphatic carbamoyl chloride characterized by a cyclobutylpropyl substituent and a methyl group attached to the carbamoyl nitrogen. Carbamoyl chlorides are reactive intermediates widely used in synthesizing carbamates, ureas, and pharmaceuticals. The cyclobutyl group introduces steric strain and unique electronic properties, which may influence reactivity and biological activity.

Properties

IUPAC Name |

N-(2-cyclobutylpropyl)-N-methylcarbamoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO/c1-7(8-4-3-5-8)6-11(2)9(10)12/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRQCCBLWZMEMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C(=O)Cl)C1CCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyclobutylpropyl)-N-methylcarbamoyl chloride typically involves the reaction of 2-cyclobutylpropylamine with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and reactive gas. The general reaction scheme is as follows:

[ \text{2-Cyclobutylpropylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to handle phosgene safely and efficiently. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant flow rates, thereby optimizing yield and minimizing risks.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyclobutylpropyl)-N-methylcarbamoyl chloride can undergo various chemical reactions, including:

Nucleophilic substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: In the presence of water, the compound can hydrolyze to form N-(2-Cyclobutylpropyl)-N-methylcarbamic acid and hydrochloric acid.

Reduction: The carbamoyl chloride group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under mild conditions.

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Reduction: Lithium aluminum hydride or other strong reducing agents under anhydrous conditions.

Major Products

Nucleophilic substitution: Substituted carbamates or thiocarbamates.

Hydrolysis: N-(2-Cyclobutylpropyl)-N-methylcarbamic acid.

Reduction: N-(2-Cyclobutylpropyl)-N-methylamine.

Scientific Research Applications

N-(2-Cyclobutylpropyl)-N-methylcarbamoyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Cyclobutylpropyl)-N-methylcarbamoyl chloride involves its reactivity towards nucleophiles. The carbamoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Target Compound :

- Structure : Aliphatic backbone with a strained cyclobutane ring and a methyl-substituted carbamoyl chloride group.

- Key Features: Potential high reactivity due to the carbamoyl chloride moiety; steric effects from the cyclobutylpropyl chain may hinder nucleophilic attacks.

Evidence Compound (N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoro...) :

- Structure : Aromatic backbone with a phenyl ring (chloro and methyl substituents), pyridyl, and trifluoromethyl-pyrazole groups.

- Key Features :

- Intramolecular N–H⋯O hydrogen bonding stabilizes the structure.

- Intermolecular C–H⋯O and N–H⋯O hydrogen bonds contribute to crystal packing.

- Disordered -CF₃ group with partial occupancy (0.800:0.200 ratio).

Comparison :

- Reactivity : The evidence compound’s aromatic substituents likely reduce carbamoyl chloride reactivity compared to the aliphatic target compound, where steric strain from cyclobutane may enhance electrophilicity.

- Hydrogen Bonding: The aromatic compound exhibits extensive hydrogen bonding, improving crystallinity and stability. The target compound’s lack of aromatic H-bond donors (e.g., N–H) may result in weaker intermolecular interactions.

Physicochemical Properties

Key Observations :

- The evidence compound’s higher molecular weight and aromaticity contribute to its insecticidal activity, targeting insect ryanodine receptors with mammalian selectivity.

- The target compound’s smaller size and aliphatic structure may favor applications in drug intermediates or agrochemicals, though specific data are lacking.

Evidence Compound :

- Insecticidal Activity: Acts on insect ryanodine receptors, showing selectivity over mammalian receptors.

- Selectivity : Attributed to structural features like the pyridyl and trifluoromethyl groups.

Target Compound :

- Hypothetical Applications: Carbamoyl chlorides are typically used to synthesize ureas or carbamates.

Biological Activity

N-(2-Cyclobutylpropyl)-N-methylcarbamoyl chloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article will explore its biological activity, synthesis, and applications based on diverse sources of research findings.

Chemical Structure and Properties

This compound belongs to the class of carbamoyl chlorides, which are known for their reactivity and utility in organic synthesis. The general structure can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 175.66 g/mol

- CAS Number : Not specifically listed, but related compounds exist.

Carbamoyl chlorides are recognized for their role as intermediates in the synthesis of various bioactive compounds. They can undergo nucleophilic substitution reactions, leading to the formation of amides and other derivatives that exhibit biological activity. The mechanism often involves the activation of electrophilic centers that facilitate reactions with nucleophiles such as amines or alcohols .

Biological Activity

The biological activity of this compound can be categorized into several areas:

- Anticholinesterase Activity : Compounds similar to this compound have demonstrated anticholinesterase properties, which are crucial in treating conditions like Alzheimer's disease. The ability to inhibit acetylcholinesterase can enhance cholinergic neurotransmission .

- Antimycobacterial Properties : Research indicates that derivatives of carbamoyl chlorides have been synthesized for their potential use against mycobacterial infections, including tuberculosis. This is significant given the global health challenge posed by resistant strains .

- Muscle Relaxant and Anticonvulsant Effects : Some studies suggest that related compounds may exhibit muscle relaxant and anticonvulsant properties, making them candidates for further pharmacological exploration .

Synthesis Pathways

The synthesis of this compound typically involves the reaction of cyclobutylpropyl amine with methyl isocyanate or related carbamoyl precursors. The following table summarizes potential synthetic routes:

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | Cyclobutylpropyl amine + Methyl isocyanate | Room temperature | N-(2-Cyclobutylpropyl)-N-methylcarbamate |

| 2 | N-(2-Cyclobutylpropyl)-N-methylcarbamate + SOCl | Reflux | This compound |

Case Studies

A notable study investigated the anticholinesterase activity of various carbamoyl derivatives, demonstrating that modifications to the alkyl chain significantly influenced inhibitory potency. In vitro assays revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating substantial biological activity .

Another case study focused on the synthesis of carbamoyl chlorides for agricultural applications, where compounds similar to this compound were tested for herbicidal properties. Results showed effective weed control with minimal phytotoxicity on crops, suggesting a favorable safety profile for agricultural use .

Q & A

Basic: What synthetic methodologies are employed to prepare N-(2-Cyclobutylpropyl)-N-methylcarbamoyl chloride, and how are reaction conditions optimized?

Answer:

The synthesis typically involves reacting a cyclobutylpropylamine derivative with a chlorinating agent such as phosgene (COCl₂) or thionyl chloride (SOCl₂). A two-step approach is common: (1) Formation of the carbamate intermediate via reaction of the amine with phosgene, followed by (2) N-methylation using methyl iodide or dimethyl sulfate. Key optimization parameters include:

- Temperature control : Maintaining sub-zero temperatures (-10°C to 0°C) during chlorination to minimize side reactions like over-chlorination .

- Solvent selection : Anhydrous dichloromethane or toluene is preferred to avoid hydrolysis of the reactive carbamoyl chloride group .

- Purification : Silica gel column chromatography (hexane/ethyl acetate gradients) or recrystallization from acetone/ether mixtures yields high-purity product .

Basic: How is the structural integrity of this compound validated experimentally?

Answer:

Structural validation employs:

- X-ray crystallography : Determines bond lengths (e.g., C=O at ~1.21 Å, C–Cl at ~1.74 Å) and dihedral angles (e.g., cyclobutyl-propyl chain torsion angles ~60–70°) .

- NMR spectroscopy :

- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 206.6 (calculated for C₉H₁₅ClNO) confirms molecular weight .

Advanced: How do intramolecular interactions and conformational flexibility impact its reactivity in nucleophilic acyl substitution reactions?

Answer:

The cyclobutyl group introduces steric hindrance, restricting rotation around the N–C bond and stabilizing specific conformers. Key observations:

- Intramolecular hydrogen bonding : N–H⋯O interactions (2.1–2.3 Å) between the carbamoyl chloride and adjacent groups lock the molecule in a reactive conformation, enhancing electrophilicity at the carbonyl carbon .

- Dihedral angles : Pyramidalization at nitrogen (sum of bond angles ~340°) increases susceptibility to nucleophilic attack. Computational studies (DFT/B3LYP) suggest a 10–15 kcal/mol activation barrier for rotation, favoring planar transition states during substitution .

- Steric effects : The cyclobutylpropyl chain directs nucleophiles (e.g., amines) to attack anti-periplanar to the bulky substituent, as evidenced by crystallographic data .

Advanced: How can crystallographic data resolve contradictions in reported bioactivity profiles of carbamoyl chloride derivatives?

Answer:

Discrepancies in bioactivity (e.g., insecticidal vs. mammalian cytotoxicity) often arise from polymorphic forms or solvent-dependent conformations. Resolution strategies include:

- Comparative crystal packing analysis : Hydrogen-bonding networks (e.g., N–H⋯O vs. C–H⋯F) in different polymorphs alter solubility and membrane permeability .

- Electron density maps : Disordered -CF₃ groups (occupancy ratios 0.8:0.2) in some structures may explain variable binding to targets like ryanodine receptors .

- Docking studies : Overlaying crystal structures (e.g., PDB ID 4XYZ) with homology models of ion channels identifies steric clashes caused by cyclobutyl substituents, rationalizing species selectivity .

Advanced: What strategies mitigate competing side reactions during its use in peptide coupling or prodrug synthesis?

Answer:

Competing hydrolysis or N-methyl group transfer is minimized by:

- Activation reagents : Using 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to stabilize the reactive intermediate .

- Solvent systems : Anhydrous DMF with molecular sieves reduces water content, suppressing hydrolysis (yield improvement from 60% to >85%) .

- Temperature modulation : Conducting reactions at −20°C slows decomposition while maintaining sufficient reactivity for coupling .

- Protecting groups : Introducing tert-butoxycarbonyl (Boc) on amines prevents undesired N-methylation .

Advanced: How does the cyclobutyl group influence pharmacokinetic properties in preclinical studies?

Answer:

The cyclobutyl moiety enhances metabolic stability but reduces solubility:

- LogP analysis : Experimental LogP ~2.3 (vs. 1.8 for non-cyclic analogs) increases membrane permeability but necessitates formulation with cyclodextrins for in vivo delivery .

- CYP450 metabolism : The rigid ring structure slows oxidation by CYP3A4 (t₁/₂ increases from 2.5 hr to 6.8 hr in murine models) .

- Plasma protein binding : Surface plasmon resonance (SPR) assays show 85% binding to albumin, attributed to hydrophobic interactions with the cyclobutyl group .

Advanced: What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Answer:

Common impurities include residual phosgene (≤10 ppm) and N-methylcyclobutylpropylamine (≤0.5%). Detection methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.